![molecular formula C19H23N3O B13115959 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine](/img/structure/B13115959.png)
4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[44003,8]decan-5-yl)quinolin-6-amine is a complex organic compound with a unique structure that combines a quinoline moiety with a tricyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic system and the subsequent attachment of the quinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives and tricyclic systems. Examples include:
- Quinoline-6-amine
- Tricyclic quinoline analogs
Uniqueness
What sets 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-amine apart is its unique combination of a quinoline moiety with a tricyclic system, which may confer distinct chemical and biological properties not found in simpler analogs.
This article provides a comprehensive overview of 4-((1S,3S,5S,6R,8S)-3-Ethyl-4-oxa-1-azatricyclo[44003,8]decan-5-yl)quinolin-6-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H23N3O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-[(3S,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-amine |
InChI |
InChI=1S/C19H23N3O/c1-2-19-11-22-8-6-12(19)9-17(22)18(23-19)14-5-7-21-16-4-3-13(20)10-15(14)16/h3-5,7,10,12,17-18H,2,6,8-9,11,20H2,1H3/t12-,17+,18-,19+/m0/s1 |
Clave InChI |
COSJIIOWARTFOM-JHQYFNNDSA-N |
SMILES isomérico |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)N |
SMILES canónico |
CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


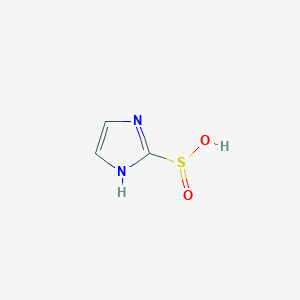



![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)


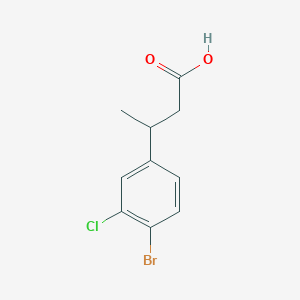
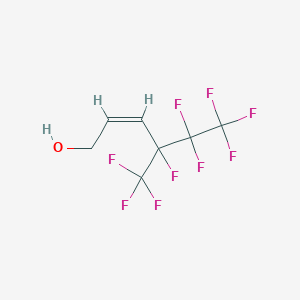

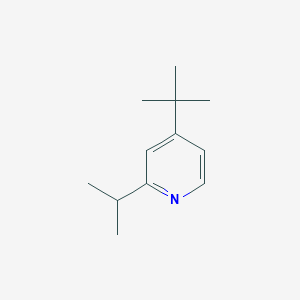
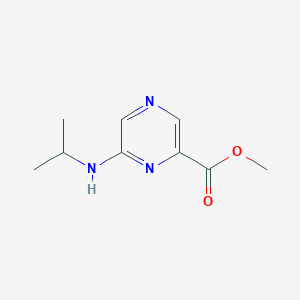

![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)
